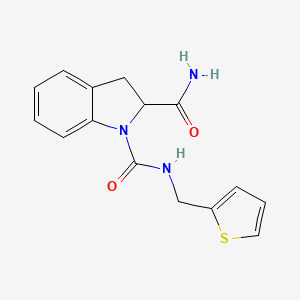

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide" is a derivative of indoline, which is a structural motif found in many pharmacologically active molecules. Indoline derivatives are known for their diverse biological activities and are often explored for their potential therapeutic applications. The thiophen-2-ylmethyl group attached to the indoline core could potentially influence the compound's electronic properties and bioactivity.

Synthesis Analysis

The synthesis of related indole and thiophene derivatives typically involves multi-step organic reactions, starting from readily available starting materials. For instance, the synthesis of an indole acetamide derivative was achieved by stirring a compound with 1H-indole-2-carboxylic acid in dry dichloromethane, followed by the addition of reagents such as lutidine and TBTU under cooled conditions . Similarly, a thiophene derivative was synthesized by reacting thiophene-2-carbonyl chloride with thiophen-2-ylmethanamine . These methods suggest that the synthesis of "N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide" would likely involve the formation of an amide bond between the indoline-1,2-dicarboxylic acid and a thiophen-2-ylmethylamine.

Molecular Structure Analysis

The molecular structure of thiophene and indole derivatives is often confirmed using techniques such as X-ray diffraction, NMR, and FTIR spectroscopy. For example, the crystal structure of a thiophene carboxamide derivative was determined using X-ray diffraction, and the molecular conformation was analyzed using spectroscopic techniques and elemental analyses . These studies provide detailed information on the molecular geometry, including bond lengths, angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.

Chemical Reactions Analysis

Indole and thiophene derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide functional group and the aromatic systems. The amide group can engage in hydrogen bonding, which can influence the compound's solubility and reactivity. The aromatic systems can undergo electrophilic substitution reactions, which are useful for further functionalization of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of different functional groups, such as amides and aromatic rings, affects properties like melting point, solubility, and stability. Theoretical calculations, such as density functional theory (DFT), can be used to predict these properties and to understand the electronic structure, including the distribution of electron density and the energy of molecular orbitals . Additionally, vibrational spectroscopy studies can provide insights into the dynamic aspects of the molecular structure .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis and structural analysis of N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide derivatives have been a subject of interest. For instance, a study by Cakmak et al. (2022) involved the synthesis of N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, followed by X-ray diffraction, spectroscopic techniques, and elemental analyses to characterize the compound. The study also utilized DFT/B3LYP/6-311++G(d,p) level to calculate optimized geometry and chemical activity parameters, showing good agreement between experimental and theoretical parameters. This compound demonstrated effective antibacterial activity and was further analyzed through molecular docking studies with a lung cancer protein, highlighting its potential therapeutic applications (Cakmak et al., 2022).

properties

IUPAC Name |

1-N-(thiophen-2-ylmethyl)-2,3-dihydroindole-1,2-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c16-14(19)13-8-10-4-1-2-6-12(10)18(13)15(20)17-9-11-5-3-7-21-11/h1-7,13H,8-9H2,(H2,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOFRSJJKNYILM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)NCC3=CC=CS3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(thiophen-2-ylmethyl)indoline-1,2-dicarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)

![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)

![6-Benzyl-2-(2,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2554262.png)

![1-(4-Chlorophenyl)-2-[[5-[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B2554266.png)

![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![1,9-Dioxaspiro[5.5]undecan-4-ylmethanol](/img/structure/B2554273.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)

![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)

![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)

![N-cyclopropyl-3,4,5,7,8,9-hexahydro-2H-cyclopenta[h][1]benzoxepin-5-amine](/img/structure/B2554278.png)